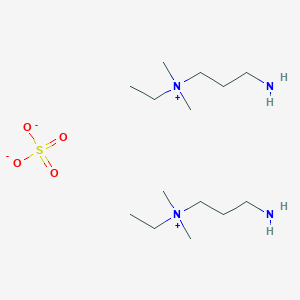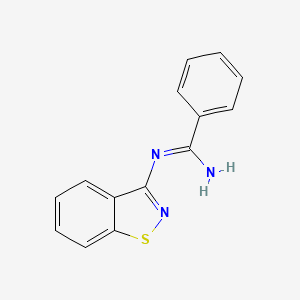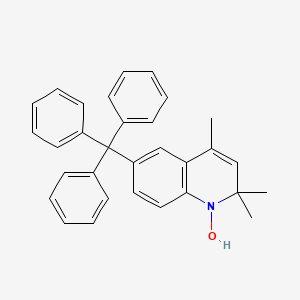![molecular formula C27H34O6 B14280230 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid CAS No. 141753-66-4](/img/structure/B14280230.png)
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is an organic compound with the molecular formula C27H34O6 This compound is characterized by its complex structure, which includes a benzoyl group substituted with a carboxyethyl and a decyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystal elastomers.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid involves its interaction with specific molecular targets. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the decyloxy group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but lacks the carboxyethyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is unique due to the presence of both carboxyethyl and decyloxy groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
141753-66-4 |
|---|---|
Formule moléculaire |
C27H34O6 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-11-18-33-24-16-14-21(19-20(24)15-17-25(28)29)26(30)22-12-9-10-13-23(22)27(31)32/h9-10,12-14,16,19H,2-8,11,15,17-18H2,1H3,(H,28,29)(H,31,32) |
Clé InChI |
YYSGGGGRFAHYFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)

![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)

![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)

